molecular formula C10H11NO2 B8309929 1-(3-Aminophenyl)-1,3-butanedione

1-(3-Aminophenyl)-1,3-butanedione

Cat. No.: B8309929
M. Wt: 177.20 g/mol
InChI Key: TZHLUHDZBKYCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-1,3-butanedione is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(3-aminophenyl)butane-1,3-dione

InChI

InChI=1S/C10H11NO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5,11H2,1H3

InChI Key

TZHLUHDZBKYCJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-aminobenzoate (7 g, 46.36 mmol) in THF (150 mL) was added acetone (7.5 g, 102 mmol). The solution was warmed to 35° C. where sodium methoxide (3 g, 55.63 mmol) was added sequentially over 20 minutes. The mixture was stirred for 30 minutes, and then brought to reflux for 3 hours. The solvent was removed under reduced pressure and the residue taken up in ethyl acetate. The resulting solution was washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 1-(3-aminophenyl)-1,3-butanedione as a brown oil (3.1 g, 37%). This oil was used in the next step without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
3 g
Type
reactant
Reaction Step Two

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